Debio 0617B - 1332329-27-7

Debio 0617B

Catalog Number: EVT-265705
CAS Number: 1332329-27-7
Molecular Formula: C28H23ClF3N7O2
Molecular Weight: 581.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Debio 0617B is a first-in-class, multi-target tyrosine kinase (TK) inhibitor developed for its potential anti-cancer properties. [] It functions by simultaneously targeting multiple kinases involved in critical signaling pathways that contribute to tumor development and progression. [] Specifically, it inhibits key kinases upstream of the STAT3/STAT5 signaling pathway, including Janus kinases (JAK), SRC family kinases (SRC), Abelson murine leukemia viral oncogene homolog (ABL), and class III/V receptor tyrosine kinases (RTKs). [, ] This multi-targeted approach distinguishes Debio 0617B from single-target inhibitors and holds promise for overcoming resistance mechanisms commonly observed in cancer therapy. []

Erlotinib

  • Relevance: Erlotinib was tested in combination with Debio 0617B in a preclinical study using a NSCLC xenograft model . The study aimed to investigate whether combining Debio 0617B with an EGFR inhibitor would enhance in vivo efficacy and STAT3 inhibition compared to Debio 0617B alone. This combination showed synergistic activity in inhibiting tumor growth.

Venetoclax

  • Relevance: Venetoclax, in combination with azacitidine, was used as a comparator treatment to Debio 1562M in a preclinical study using a MV4-11 Luciferase xenografted mouse model of AML . The study aimed to evaluate the efficacy of Debio 1562M compared to the established standard of care treatment with venetoclax and azacitidine.

Azacitidine

  • Relevance: Similar to venetoclax, azacitidine, in combination with venetoclax, was used as a comparator treatment to Debio 1562M in a preclinical study using a MV4-11 Luciferase xenografted mouse model of AML .
Overview

Debio 0617B is a multi-kinase inhibitor that has gained attention for its potential therapeutic applications in oncology, particularly in the treatment of solid tumors and acute myelogenous leukemia. This compound targets several key kinases involved in oncogenic signaling pathways, specifically those upstream of signal transducer and activator of transcription 3 (STAT3) and STAT5, which are critical in cancer cell proliferation and survival.

Source

Debio 0617B was developed by Debiopharm International SA, a biopharmaceutical company focused on the development of innovative treatments for various diseases, particularly cancer. The compound is part of a broader effort to target tyrosine kinase signaling pathways that contribute to tumor growth and resistance to therapies.

Classification

Debio 0617B is classified as a multi-tyrosine kinase inhibitor. It specifically inhibits Janus kinases (JAK1 and JAK2), SRC family kinases, and other receptor tyrosine kinases. This classification places it within a category of targeted therapies designed to disrupt specific molecular pathways involved in cancer progression.

Synthesis Analysis

Methods

The synthesis of Debio 0617B involves conventional organic chemistry techniques, including the use of coupling reactions to form the imidazo-pyrrolopyridine structure characteristic of the compound. Detailed synthetic routes may involve multiple steps, including the formation of key intermediates that are subsequently modified to achieve the final product.

Technical Details

While specific synthetic methods are proprietary, general approaches include:

  • Coupling Reactions: Utilizing various coupling agents to link aromatic and heterocyclic components.
  • Functional Group Modifications: Introducing substituents that enhance the compound's potency and selectivity for its target kinases.
  • Purification Techniques: Employing chromatography methods to isolate and purify Debio 0617B from reaction mixtures.
Molecular Structure Analysis

Structure

Debio 0617B features a complex molecular structure that includes an imidazo-pyrrolopyridine core. The specific arrangement of atoms contributes to its ability to interact with multiple kinase targets.

Data

The molecular formula for Debio 0617B is C₂₁H₁₉F₄N₄O, with a molecular weight of approximately 426.4 g/mol. Structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Debio 0617B undergoes various chemical reactions primarily related to its interactions with target kinases. The compound acts by binding to the ATP-binding sites of these kinases, inhibiting their activity and thereby disrupting downstream signaling pathways.

Technical Details

In vitro studies have shown that Debio 0617B effectively reduces phosphorylation levels of target proteins such as STAT3 and SRC in treated cancer cell lines. The inhibition mechanism typically involves competitive binding at the ATP site, leading to decreased kinase activity.

Mechanism of Action

Process

Debio 0617B exerts its anti-cancer effects by inhibiting multiple tyrosine kinases that are crucial for cancer cell survival and proliferation. By blocking these kinases, Debio 0617B prevents the activation of downstream signaling pathways that promote tumor growth.

Data

Research indicates that Debio 0617B significantly reduces levels of phosphorylated STAT3 and STAT5 in various cancer models, correlating with reduced cell viability and proliferation in both in vitro and xenotransplantation studies . The compound has shown efficacy against STAT3-driven solid tumors and acute myelogenous leukemia stem cells.

Physical and Chemical Properties Analysis

Physical Properties

Debio 0617B is typically characterized by its solubility profile, which can vary based on solvent conditions. It is often soluble in dimethyl sulfoxide (DMSO) and exhibits stability under standard laboratory conditions.

Chemical Properties

The chemical stability of Debio 0617B is influenced by factors such as pH and temperature. Analytical techniques like high-performance liquid chromatography may be used to assess its purity and stability over time.

Relevant data include:

  • Melting Point: Specific values may vary based on formulation.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under extreme pH levels.
Applications

Scientific Uses

Debio 0617B has been investigated for its potential applications in treating various cancers, particularly those characterized by aberrant tyrosine kinase signaling. Its ability to inhibit multiple kinase targets makes it a candidate for combination therapies aimed at enhancing treatment efficacy while reducing resistance mechanisms commonly observed in cancer therapies.

Research has demonstrated its effectiveness in:

Properties

CAS Number

1332329-27-7

Product Name

Debio 0617B

IUPAC Name

N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide

Molecular Formula

C28H23ClF3N7O2

Molecular Weight

581.98

InChI

InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38)

InChI Key

FLJSOYXRJCMRAE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl

Solubility

Soluble in DMSO

Synonyms

Debio-0617B; Debio0617B; Debio 0617B

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.